molecular formula C6H5BrO3 B13947997 3-Bromobenzene-1,2,4-triol CAS No. 99910-88-0

3-Bromobenzene-1,2,4-triol

Cat. No.: B13947997
CAS No.: 99910-88-0
M. Wt: 205.01 g/mol
InChI Key: LOODGNRNUNRBRR-UHFFFAOYSA-N
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Description

3-Bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3BrO3 It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4-triol typically involves the bromination of benzene-1,2,4-triol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

C6H3(OH)3+Br2C6H3Br(OH)3+HBrC6H3(OH)3 + Br2 \rightarrow C6H3Br(OH)3 + HBr C6H3(OH)3+Br2→C6H3Br(OH)3+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-bromo-1,2,4-benzenetriol quinone.

    Reduction: Formation of benzene-1,2,4-triol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromobenzene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzene-1,2,4-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Bromobenzene: A simpler compound with only one bromine atom attached to the benzene ring.

    Benzene-1,2,4-triol: The parent compound without the bromine atom.

    4-Bromobenzene-1,2,3-triol: A structural isomer with the bromine atom and hydroxyl groups in different positions.

Uniqueness: 3-Bromobenzene-1,2,4-triol is unique due to the specific arrangement of the bromine atom and hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

99910-88-0

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

3-bromobenzene-1,2,4-triol

InChI

InChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H

InChI Key

LOODGNRNUNRBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)Br)O

Origin of Product

United States

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